molecular formula C18H30O2 B13762669 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate CAS No. 72727-56-1

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B13762669
CAS No.: 72727-56-1
M. Wt: 278.4 g/mol
InChI Key: MWSFCHQEVONRLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate typically involves the esterification of 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

72727-56-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3

InChI Key

MWSFCHQEVONRLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C

Origin of Product

United States

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